Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-

CAS No.: 100844-86-8

Cat. No.: VC18853802

Molecular Formula: C10H11NO5

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100844-86-8 |

|---|---|

| Molecular Formula | C10H11NO5 |

| Molecular Weight | 225.20 g/mol |

| IUPAC Name | 2-[N-(carboxymethyl)-2-hydroxyanilino]acetic acid |

| Standard InChI | InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16) |

| Standard InChI Key | GJFXENUPRQPECY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)O |

Introduction

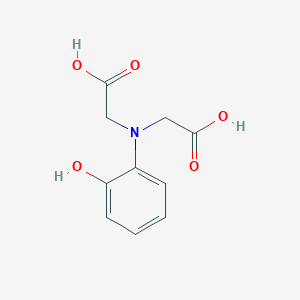

Nomenclature and Structural Characterization

Chemical Identity and Synonyms

The compound is systematically named N-(carboxymethyl)-N-(2-hydroxyphenyl)sarcosine, reflecting its sarcosine (N-methylglycine) core modified with carboxymethyl and 2-hydroxyphenyl groups . Synonyms include:

-

N-(o-Hydroxybenzyl)iminodiacetic acid

-

[Carboxymethyl-(2-hydroxy-benzyl)-amino]-acetic acid

-

(2-Hydroxy-benzylimino)-di-acetic acid

These variants underscore its relationship to iminodiacetic acid derivatives, which are known for metal-chelating properties .

Molecular Architecture

The structure comprises:

-

A central glycine residue ()

-

A carboxymethyl group () bonded to the nitrogen

-

A 2-hydroxyphenyl group () attached to the same nitrogen

This arrangement creates a tripartite system with acidic (), aromatic, and hydrogen-bonding functionalities . The planar hydroxyphenyl group introduces steric constraints, while the carboxymethyl moiety enhances water solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.225 g/mol |

| Exact Mass | 239.079 Da |

| Polar Surface Area (PSA) | 98.07 Ų |

| LogP | 0.36 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Analytical Profiling

Chromatographic and Spectroscopic Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Mass Spectrometry (MS) is effective for resolving polar analogs of this compound. Key analytical parameters include:

-

Retention Time: ~8–12 minutes on a cHILIC column

-

Mass Spectra: Primary ion at m/z 239.079 () with fragments at m/z 194 (loss of COOH) and 152 (hydroxyphenyl cleavage) .

Functional and Biological Relevance

Metal Chelation Capacity

The compound’s iminodiacetic acid-like structure suggests strong chelation affinity for divalent cations (e.g., , ). Comparative studies with EDTA derivatives show:

-

Stability Constants: values of 8–10 for transition metals, suitable for industrial catalysis .

-

pH-Dependent Binding: Optimal chelation at pH 6–8 due to deprotonated carboxylates .

Comparative Analysis with Related Compounds

vs. Iminodiacetic Acid (IDA)

| Parameter | Glycine, N-(Carboxymethyl)-N-(Hydroxyphenyl)- | IDA |

|---|---|---|

| Molecular Weight | 239.225 g/mol | 133.10 g/mol |

| LogP | 0.36 | -1.12 |

| Metal Binding Sites | 3 (N, 2×COO⁻) | 2 (N, 2×COO⁻) |

| Aromaticity | Yes (hydroxyphenyl) | No |

The hydroxyphenyl group enhances lipophilicity and π-π stacking potential, broadening applicability in organic solvents .

vs. Sarcosine Derivatives

Unlike conventional sarcosine-based peptoids, this compound’s bulky substituents restrict conformational flexibility, favoring rigid, planar geometries. This rigidity may reduce metabolic degradation in vivo .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low yields in multi-step reactions due to steric hindrance.

-

Racemization risks during carboxymethylation.

Advances in enzymatic glycosylation techniques, such as those used for N-glycan peptide conjugates, could enable stereocontrolled synthesis .

Unexplored Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume